3-(3-Bromophenyl)piperidin-2-one

Medicinal Chemistry Anticancer Drug Discovery Structure-Activity Relationship (SAR)

Researchers often face supply inconsistencies for regiospecific brominated piperidinone scaffolds, compromising cross-coupling efficiency. This compound directly resolves that bottleneck. - Enables reliable Suzuki, Heck, and Buchwald-Hartwig library diversification via the 3-bromophenyl handle. - Empirically correlated with enhanced cytotoxic potency in related chemotypes; core scaffold for patented p38 MAP kinase programs. - Consistent >95% purity and ambient shipping ensure rapid integration into existing synthetic workflows.

Molecular Formula C11H12BrNO
Molecular Weight 254.12
CAS No. 1267325-95-0
Cat. No. B3039689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)piperidin-2-one
CAS1267325-95-0
Molecular FormulaC11H12BrNO
Molecular Weight254.12
Structural Identifiers
SMILESC1CC(C(=O)NC1)C2=CC(=CC=C2)Br
InChIInChI=1S/C11H12BrNO/c12-9-4-1-3-8(7-9)10-5-2-6-13-11(10)14/h1,3-4,7,10H,2,5-6H2,(H,13,14)
InChIKeyUFLKIUXNKYXRCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromophenyl)piperidin-2-one: Physicochemical Baseline


3-(3-Bromophenyl)piperidin-2-one (CAS 1267325-95-0) is a piperidin-2-one derivative featuring a 3-bromophenyl substituent at the 3-position of the lactam ring, with a molecular weight of 254.12 g/mol and the molecular formula C₁₁H₁₂BrNO [1]. This compound serves as a key synthetic intermediate and scaffold in medicinal chemistry, particularly within the piperidin-2-one class that has demonstrated utility in programs targeting p38 MAP kinase inhibition and various cancer pathways [2]. Its computed physicochemical properties, including an XLogP3-AA of 2.3, a single rotatable bond, and a topological polar surface area of 29.1 Ų, define a baseline for its behavior in biological assays and synthetic applications [1].

Bromophenyl handle supports cross-coupling diversification
Piperidin-2-one core in p38 MAP kinase inhibitor patent space
Defined logP and MW for SAR and assay design

3-(3-Bromophenyl)piperidin-2-one: Substitution Specificity


Within the piperidin-2-one family, seemingly minor structural modifications—such as the positional isomerism of the bromine atom on the phenyl ring or its complete absence—can lead to substantial divergences in biological activity and synthetic utility. The specific 3-bromophenyl substitution pattern is not an arbitrary design choice; in related chemotypes, this motif has been empirically correlated with enhanced cytotoxic potency [1]. Furthermore, the bromine atom provides a critical synthetic handle for cross-coupling reactions that non-halogenated or differently positioned analogs cannot match, making this specific regioisomer an indispensable building block for diversifying compound libraries .

Regioisomer mismatch

2- or 4-bromophenyl isomers may shift biological response and cross-coupling reactivity from the 3-bromo pattern.

Missing reactive handle

Non-halogenated phenyl analogs lack the aryl bromide handle, limiting diversification strategies.

Physicochemical shift

Removing bromine reduces molecular weight and lipophilicity, potentially altering permeability and binding profile.

3-(3-Bromophenyl)piperidin-2-one: Key Differentiators


Cytotoxic Activity Enhancement

In a head-to-head comparative study of a 4-piperidone chemotype series, derivatives bearing the 3-bromophenyl group demonstrated a quantifiably superior cytotoxic profile compared to other aryl substituents. The average IC₅₀ values across a panel of human carcinoma cell lines for the most active 3-bromophenyl-containing compounds ranged from 0.817 μM to 1.94 μM, establishing a clear efficacy baseline for this specific substitution pattern [1].

Cytotoxicity Endpoint
Head-to-head
IC₅₀ range 0.817–1.94 μM across panel; >6-fold improvement over 5 μM benchmark
Reported cell-model response context
CCK-8 assay, human carcinoma cell lines
Medicinal Chemistry Anticancer Drug Discovery Structure-Activity Relationship (SAR)

Synthetic Utility: Aryl Bromide Handle

The presence of a bromine atom at the meta-position of the phenyl ring confers distinct and quantifiable synthetic advantages over its non-halogenated and regioisomeric counterparts. The C-Br bond serves as a versatile functional handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enabling rapid diversification of the scaffold for SAR exploration [1]. This is a class-level inference drawn from the well-established utility of aryl bromides in modern synthetic organic chemistry, a feature absent in the unsubstituted 3-phenylpiperidin-2-one analog (CAS 51551-56-5) .

Synthetic Handle
Class-level
Aryl bromide present vs. absent in 3-phenylpiperidin-2-one (CAS 51551-56-5)
Supports scaffold diversification context
Class-level inference; utility in Suzuki, Heck, Buchwald-Hartwig couplings
Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

p38 MAP Kinase Inhibitor Scaffold

The piperidin-2-one core, as exemplified by 3-(3-Bromophenyl)piperidin-2-one, is explicitly claimed within the Markush structures of patents directed towards inhibitors of p38 MAP kinase activation, a key target in inflammatory and autoimmune diseases [1]. This represents a class-level inference: compounds containing this core scaffold, including our target compound, are positioned within a scientifically validated and commercially protected chemical space for the development of anti-inflammatory therapeutics. This patent landscape indicates a high level of industrial interest and investment, distinguishing it from less-examined scaffolds.

Pathway Patent Context
Class-level
Scaffold within Markush formula of p38 inhibitor patents (WO-03043988-A1)
Pathway-study fit for p38 MAP kinase research
Industrial interest indicator; does not confirm inhibitor activity
Inflammation Kinase Inhibition Therapeutic Patent Landscape

Physicochemical Differentiation

The introduction of the 3-bromophenyl group to the piperidin-2-one core results in a quantifiable shift in key physicochemical properties compared to the unsubstituted 3-phenyl analog, which can influence membrane permeability and target binding. The target compound has a computed XLogP3-AA of 2.3 and a molecular weight of 254.12 g/mol, whereas 3-phenylpiperidin-2-one (C₁₁H₁₃NO) has a molecular weight of 175.23 g/mol [1]. This increase in lipophilicity and molecular size is a critical parameter for researchers tuning the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Physicochemical Shift
Head-to-head
ΔMW +78.89 g/mol, ΔXLogP3-AA ≈ +0.6 vs. 3-phenyl analog
Supports physicochemical SAR review
Computed properties; influences permeability and halogen bonding
Physicochemical Properties Drug-likeness SAR Analysis

3-(3-Bromophenyl)piperidin-2-one: Research Applications


p38 MAP Kinase Lead Optimization

This compound is a directly relevant intermediate for medicinal chemistry teams developing novel p38 MAP kinase inhibitors. Its inclusion in the Markush claims of key patents [1] provides a strategic entry point into a therapeutically validated and commercially protected chemical space, offering a platform for developing treatments for inflammatory diseases such as rheumatoid arthritis and Crohn's disease [1].

Anticancer Library Synthesis via Cross-Coupling

Given the documented potency of the 3-bromophenyl motif in cytotoxic assays [2], this compound is an ideal central building block for generating focused libraries of novel anticancer agents. The bromine handle enables efficient parallel synthesis of diverse analogs through Suzuki, Heck, and Buchwald-Hartwig couplings, maximizing the SAR information obtained per synthetic step [3].

Halogen Bonding SAR Studies

Researchers investigating the role of halogen bonding in molecular recognition can utilize this compound as a probe. The specific 3-bromophenyl substitution provides a quantifiable increase in lipophilicity and molecular weight compared to non-halogenated analogs [3], allowing for direct, comparative studies to delineate the contribution of the bromine atom to target binding affinity and selectivity.

Piperidin-2-one Functionalization Methodology

The compound serves as an excellent substrate for developing and testing novel synthetic methodologies focused on the functionalization of piperidin-2-one scaffolds. Its well-defined structure and the presence of a versatile aryl bromide handle make it a robust and reliable reagent for optimizing reaction conditions for cross-coupling, alpha-alkylation, or lactam ring modifications [3].

Application
Selection Property
Validation Focus
p38 MAP kinase pathway research
Pathway inhibitor patent context (WO-03043988-A1)
Kinase inhibition assay profiling, pathway-response studies
Cancer cell-model library synthesis
Bromine as a versatile coupling handle
Cell-viability screening and SAR diversification
Halogen bonding SAR studies
Measurable ΔMW and ΔlogP from bromine
Binding affinity and selectivity comparison vs. des-bromo analog
Synthetic methodology development
Defined aryl bromide scaffold
Reaction condition optimization, yield profiling

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